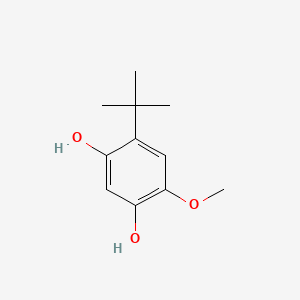
4-(tert-Butyl)-6-methoxybenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-6-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring, along with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction results in the formation of tert-butylphenol, which can then be further modified to introduce the methoxy and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
4-(tert-Butyl)-6-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a stabilizer and polymerization inhibitor in the production of various polymers and resins.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
作用机制
The mechanism of action of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol involves its ability to stabilize free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further free radical reactions. This antioxidant property is crucial in its applications as a stabilizer and inhibitor .
相似化合物的比较
Butylated Hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in preventing oxidation in various products.
Uniqueness: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and an antioxidant makes it valuable in multiple applications.
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
4-tert-butyl-6-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,12-13H,1-4H3 |
InChI 键 |
WAFKWVLXEIQLEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















